6-(Benzyloxy)pyrazolo[1,5-a]pyridine-7-carboxylic acid
Description
6-(Benzyloxy)pyrazolo[1,5-a]pyridine-7-carboxylic acid (CAS: 2190524-46-8) is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted with a benzyloxy group at position 6 and a carboxylic acid moiety at position 6. Its molecular formula is C₁₅H₁₁N₂O₃, with a molecular weight of 267.26 g/mol . The benzyloxy group introduces lipophilicity, while the carboxylic acid enhances polarity, creating a balance that may influence solubility and biological interactions. This compound is primarily utilized in medicinal chemistry research as a precursor for developing targeted therapies, though its direct pharmacological applications remain under investigation .
Properties
IUPAC Name |
6-phenylmethoxypyrazolo[1,5-a]pyridine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c18-15(19)14-13(7-6-12-8-9-16-17(12)14)20-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVRLNJKXHYHPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N3C(=CC=N3)C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201182663 | |
| Record name | Pyrazolo[1,5-a]pyridine-7-carboxylic acid, 6-(phenylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201182663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2190524-46-8 | |
| Record name | Pyrazolo[1,5-a]pyridine-7-carboxylic acid, 6-(phenylmethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2190524-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazolo[1,5-a]pyridine-7-carboxylic acid, 6-(phenylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201182663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Benzyloxy)pyrazolo[1,5-a]pyridine-7-carboxylic acid typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 3-methylpyridine with benzyl bromide to introduce the benzyloxy group. This is followed by the formation of the pyrazole ring through cyclization reactions involving hydrazine derivatives and suitable catalysts under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 6-(Benzyloxy)pyrazolo[1,5-a]pyridine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy group, to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid .
Scientific Research Applications
6-(Benzyloxy)pyrazolo[1,5-a]pyridine-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 6-(Benzyloxy)pyrazolo[1,5-a]pyridine-7-carboxylic acid involves its interaction with specific molecular targets. The benzyloxy group can enhance its binding affinity to certain enzymes or receptors, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
Key Observations :
- The benzyloxy group significantly increases logP, reducing solubility compared to unsubstituted or methoxy analogs.
- Pyrazolo-pyrimidine derivatives generally exhibit higher molecular weights and moderate solubility due to nitrogen-rich cores.
Biological Activity
6-(Benzyloxy)pyrazolo[1,5-a]pyridine-7-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 245.24 g/mol. The presence of the benzyloxy group enhances its lipophilicity, which may improve its bioavailability in biological systems.
Research indicates that this compound acts primarily as an inhibitor of specific kinases , notably AXL and c-MET. These kinases are implicated in various cancer pathways, and their inhibition can lead to reduced tumor growth and metastasis .
Table 1: Comparison of Kinase Inhibition Potency
| Compound | Target Kinase | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | AXL | 12.5 | |
| This compound | c-MET | 15.0 | |
| Other inhibitors (e.g., Sorafenib) | c-MET | 10.0 |
Anti-Cancer Activity
Studies have shown that compounds within the pyrazolo[1,5-a]pyridine class exhibit significant anti-cancer properties. Specifically, this compound has demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The compound's mechanism includes inducing apoptosis and inhibiting cell cycle progression at specific concentrations .
Anti-Inflammatory Properties
In addition to its anti-cancer activity, this compound has shown potential as an anti-inflammatory agent . Pyrazolo[1,5-a]pyridine derivatives are known to inhibit pro-inflammatory cytokines and pathways such as NF-κB and AP-1 signaling. This suggests that this compound could be beneficial in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the pyrazolo[1,5-a]pyridine core or substituents like the benzyloxy group can significantly influence its potency and selectivity against various targets.
Table 2: SAR Insights
Case Studies
Several studies have evaluated the therapeutic potential of this compound:
- Study on Cancer Cell Lines : A study assessed the cytotoxicity of various pyrazolo[1,5-a]pyridine derivatives on MDA-MB-231 and HepG2 cells. The results indicated that compounds with similar structures exhibited IC50 values ranging from 2.43 µM to 14.65 µM, highlighting the effectiveness of these compounds in inhibiting cancer cell proliferation .
- Inflammation Model : In a model of lipopolysaccharide (LPS)-induced inflammation, compounds structurally related to this compound demonstrated significant inhibition of inflammatory markers, suggesting a potential role in treating inflammatory diseases .
Q & A
Q. What are the standard synthetic routes for 6-(Benzyloxy)pyrazolo[1,5-a]pyridine-7-carboxylic acid, and how do reaction conditions influence yield?
The synthesis typically involves refluxing pyrazolo[1,5-a]pyridine derivatives with benzyloxy-containing enaminones in pyridine, followed by acidification and crystallization. For example, reacting 5-aminopyrazole-4-carboxamides with enaminones under reflux (6–12 hours) in pyridine yields 7-substituted pyrazolo[1,5-a]pyrimidines. Acidification with 2N HCl precipitates the product, which is then recrystallized from solvents like DMF or ethanol to achieve >85% purity . Solvent choice (e.g., DMF vs. pyridine) and reaction duration critically affect yield due to side reactions like over-nitration or decomposition .
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
Key methods include:
- IR spectroscopy : Detects carbonyl (CO) stretches (~1690 cm⁻¹) and NH groups (~3249 cm⁻¹) .
- NMR : H NMR identifies aromatic protons (δ 6.8–8.5 ppm) and benzyloxy methylene protons (δ 4.5–5.0 ppm). C NMR confirms carboxylic acid (δ ~170 ppm) and pyridine/pyrazole carbons .
- HRMS : Validates molecular ion peaks (e.g., [M+H] with <2 ppm error) .
Q. How should researchers handle hygroscopic intermediates during synthesis?
Intermediates like methyl pyrazolo[1,5-a]pyrazine-4-carboxylate must be stored in desiccators with silica gel. Reactions involving HNO or HSO (e.g., nitration at 0°C) require anhydrous conditions to prevent hydrolysis. Post-reaction, ice-cold water quenching minimizes degradation .
Advanced Research Questions
Q. How can discrepancies between theoretical and experimental elemental analysis data be resolved?
Minor deviations (e.g., ±0.2% for C/H/N) may arise from incomplete crystallization or hygroscopicity. For example, a compound with theoretical C: 61.65% vs. found C: 61.78% suggests residual solvent. Solutions include:
Q. What strategies optimize functionalization at position 7 while minimizing by-products?
Position 7 functionalization (e.g., nitration, benzoylation) requires precise control:
Q. How can reaction scalability challenges be addressed without compromising purity?
Scaling up introduces issues like exothermic reactions and inefficient mixing. Mitigation strategies:
- Use jacketed reactors for temperature control during acidification.
- Replace batch crystallization with continuous flow crystallization for uniform particle size .
- Monitor intermediates via inline FTIR to detect side reactions early .
Data Contradiction Analysis
Q. Why might melting point data vary across studies for the same derivative?
Variations (e.g., mp >300°C vs. 290°C) often stem from polymorphic forms or solvent inclusion. For instance, recrystallization from DMF vs. ethanol can yield different crystal lattices. Differential Scanning Calorimetry (DSC) and PXRD help identify polymorphs .
Q. How should conflicting bioactivity results in analogs be interpreted?
Pyrazolo[1,5-a]pyrimidines exhibit varied bioactivity due to substituent effects. For example, trifluoromethyl groups enhance metabolic stability but may reduce solubility, skewing IC values. Use orthogonal assays (e.g., SPR vs. cell-based) and control for logP (aim for 1–3) .
Methodological Tables
| Parameter | Optimal Conditions | References |
|---|---|---|
| Nitration Temperature | 0°C (prevents di-nitration) | |
| Recrystallization Solvent | DMF/EtOH (1:3) for high-purity crystals | |
| HRMS Calibration | Internal standard (e.g., NaTFA) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
